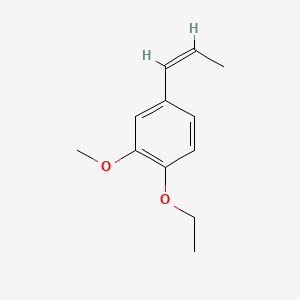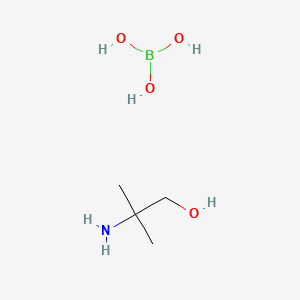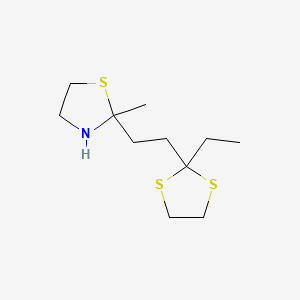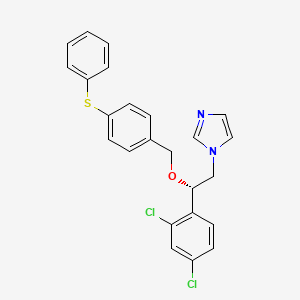
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone is a complex organic compound with a unique structure that includes a chlorophenyl group, a diphenylmethyl group, and a piperazinyl group
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring to introduce the chlorine atom.
Introduction of the Diphenylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a diphenylmethane is alkylated with a suitable reagent.
Formation of the Piperazinyl Group: This step involves the formation of a piperazine ring, which can be achieved through cyclization reactions.
Coupling of the Groups: The final step involves coupling the chlorophenyl, diphenylmethyl, and piperazinyl groups to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-3-(4-(diphenylmethyl)-1-piperazinyl)-2-methyl-1-propanone can be compared with other similar compounds, such as:
2-(4-Chlorophenyl)-1,1-diphenylethanol: This compound has a similar chlorophenyl and diphenyl structure but lacks the piperazinyl group.
1-(4-Chlorophenyl)-1-phenylethanol: This compound also contains a chlorophenyl group but has a simpler structure with only one phenyl group.
Methanone, (4-chlorophenyl)-1H-imidazol-1-yl-: This compound contains a chlorophenyl group and an imidazole ring, making it structurally different but functionally similar in some contexts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in the other compounds.
Eigenschaften
CAS-Nummer |
132029-53-9 |
|---|---|
Molekularformel |
C27H29ClN2O |
Molekulargewicht |
433.0 g/mol |
IUPAC-Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C27H29ClN2O/c1-21(27(31)24-12-14-25(28)15-13-24)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,26H,16-20H2,1H3 |
InChI-Schlüssel |
UNSONYMFYZIYLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)













